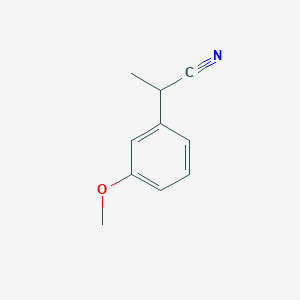

2-(3-甲氧基苯基)丙腈

描述

Synthesis Analysis

The synthesis of various organic compounds with methoxyphenyl groups has been reported in the literature. For instance, a novel compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile was synthesized and characterized using spectroscopic techniques such as FT-IR, UV-vis, and NMR. The synthesis route was not detailed, but the characterization suggests a successful synthesis of the compound . Another compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a simple route and yielded a potential blue light emitting material . Additionally, 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds were synthesized and examined using density functional theory and various spectroscopic methods . These studies demonstrate the active research in synthesizing methoxyphenyl-containing compounds, although the specific synthesis details for 2-(3-Methoxyphenyl)propanenitrile are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using both experimental and theoretical methods. X-ray crystallography confirmed the three-dimensional structure of the synthesized compounds . Density functional theory (DFT) was employed to calculate the optimized structural parameters and to predict the vibrational spectra, which were in good agreement with the experimental data . The non-covalent interaction analysis and molecular docking studies provided insights into the potential biological activity of these compounds . The molecular structure of 2-(4-methoxyphenylseleno)-1,3-dithiane was also determined, revealing an axial orientation of the arylseleno moiety .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-(3-Methoxyphenyl)propanenitrile. However, the synthesis of related compounds suggests that condensation reactions and the use of sodium hydroxide as a catalyst may be involved in the formation of these types of molecules . The molecular docking study implies that these compounds could interact with biological receptors, indicating potential reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic methods. The vibrational wavenumbers, dipole moment, linear polarizability, and hyperpolarizability values were computed, indicating that some of these compounds could serve as nonlinear optical materials . The photophysical studies of the nicotinonitrile derivative revealed good absorption and fluorescence properties, with a positive solvatochromic effect observed upon changing solvent polarity . The thermodynamic properties at different temperatures were calculated, showing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . The molecular electrostatic potential, HOMO-LUMO energies, and Fukui functions were also analyzed to understand the electronic properties and reactivity of these compounds .

科学研究应用

锂离子电池电解质的电解质开发

已经探索了2-(3-甲氧基苯基)丙腈及其衍生物在增强锂离子电池电解质安全性和性能方面的潜力。Liu et al. (2016)的一项研究引入了含有这种化合物衍生物的混合物,相比传统电解质,显示出了改善的安全性和润湿性。

生物催化研究

在生物催化领域,Chhiba等人(2012年)利用β-氨基腈(2-(3-甲氧基苯基)丙腈的衍生物)进行对映选择性水解,展示了这些化合物在生产特定手性产物方面的潜力。

木质素降解研究

Cui and Dolphin (1995)的研究调查了2-(3-甲氧基苯基)丙腈的衍生物的氧化作为木质素模型化合物的一部分,有助于我们理解木质素降解及在生物燃料生产中的潜在应用。

合成化学和杂环化合物合成

Pavel Drabina and Sedlák (2012)强调了2-氨基-2-烷基(芳基)丙腈的使用,这些化合物与2-(3-甲氧基苯基)丙腈密切相关,用于合成一系列杂环系统,突显了这些化合物在药物化学中的多功能性。

环境化学和污染物降解

在环境化学中,Lai et al. (2013)研究了相关化合物3,3'-亚甲基双丙腈的降解,使用微电解系统,有助于开发污染物降解方法。

属性

IUPAC Name |

2-(3-methoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCLZIIKZFCPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)